3,5-Bis(trifluoromethyl)benzoyl chloride

描述

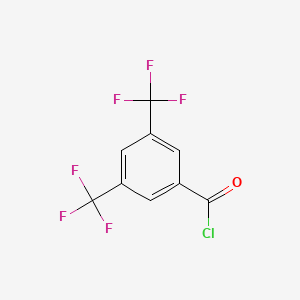

Structure

2D Structure

属性

IUPAC Name |

3,5-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7(17)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKMMQSMEDJRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30229126 | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785-56-8 | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30229126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Benzoyl Chloride

Classical Synthetic Pathways to 3,5-Bis(trifluoromethyl)benzoyl Chloride

The traditional methods for synthesizing this compound are well-documented and rely on fundamental organic transformations. These pathways are characterized by their reliability and scalability for industrial production.

Conversion from Substituted Benzoic Acid Precursors

The most direct route to this compound is the conversion of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic chemistry, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. rsc.org The synthesis of the precursor acid itself can be achieved through methods such as the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene (B1265498). google.com

This conversion to the acyl chloride is typically accomplished using common chlorinating agents. Thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is widely used due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. rsc.orggoogle.com Other effective reagents include oxalyl chloride and phosphorus pentachloride. rsc.org

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in a solvent (e.g., CH₂Cl₂), often with catalytic DMF, reflux | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂, benzene), catalytic DMF, room temperature | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent, gentle heating | POCl₃, HCl |

Multi-Step Approaches Involving Halogenation and Fluorination Reactions

An alternative and industrially significant pathway begins with more accessible starting materials, such as 3,5-dimethylbenzoic acid or its corresponding acyl chloride. google.com This multi-step approach involves the exhaustive chlorination of the methyl groups followed by a halogen exchange (fluorination) reaction. google.comgoogle.comgoogleapis.com

This initial step involves the complete chlorination of the two methyl groups on the benzene (B151609) ring to yield 3,5-bis(trichloromethyl)benzoyl chloride. google.com The reaction is a free-radical substitution, typically initiated by UV light or a chemical radical initiator like azobisisobutyronitrile (AIBN). googleapis.comwikipedia.orgdocbrown.info Chlorine gas is bubbled through the starting material, 3,5-dimethylbenzoyl chloride, at elevated temperatures until the methyl groups are fully converted to trichloromethyl (-CCl₃) groups. google.comgoogle.com This process is notoriously unselective and requires controlled conditions to prevent unwanted chlorination of the aromatic ring. wikipedia.org

The subsequent step is the conversion of the trichloromethyl groups to trifluoromethyl (-CF₃) groups. This is achieved through a halogen exchange reaction using anhydrous hydrogen fluoride (B91410) (HF). google.comresearchgate.net Due to the stability of the C-Cl bond, a potent Lewis acid catalyst is required to facilitate the reaction. Antimony pentafluoride (SbF₅) or antimony pentachloride (SbCl₅) are commonly employed for this purpose. google.comgoogleapis.comresearchgate.netgoogle.com The reaction transforms the 3,5-bis(trichloromethyl)benzoyl chloride intermediate into 3,5-bis(trifluoromethyl)benzoyl fluoride. google.com The high reactivity of the acyl chloride group also leads to its conversion to an acyl fluoride during this process.

| Fluorinating Agent | Catalyst | Typical Temperature | Key Transformation |

|---|---|---|---|

| Anhydrous Hydrogen Fluoride (HF) | Antimony Pentafluoride (SbF₅) or Antimony Pentachloride (SbCl₅) | Elevated temperature and pressure (autoclave) | -CCl₃ → -CF₃ and -COCl → -COF |

The fluorination step typically yields 3,5-bis(trifluoromethyl)benzoyl fluoride as the major product. google.com To obtain the desired benzoyl chloride, a final halogen exchange step is necessary. This can be accomplished by reacting the benzoyl fluoride with a chlorinating agent. One effective method involves the use of silicon tetrachloride (SiCl₄) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to replace the fluorine atom of the acyl fluoride with chlorine. google.com

Advanced Synthetic Strategies for this compound

While the classical pathways described are robust and widely implemented, research into more efficient and potentially greener synthetic methods is ongoing. Advanced strategies often focus on improving catalyst efficiency, reducing the number of synthetic steps, or utilizing novel reagents. However, for the specific synthesis of this compound, the classical multi-step halogenation/fluorination route and the direct conversion from the corresponding benzoic acid remain the most prominently documented and practiced methods in the available scientific literature. Developments in catalysis for C-H activation or direct fluorination could potentially offer new pathways in the future, but currently, no advanced strategies have supplanted the traditional synthetic methodologies for this particular compound on a significant scale.

Organometallic Approaches Utilizing Grignard Reagents

A primary route to synthesizing the precursor for this compound involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene. google.com This organometallic intermediate is then typically carboxylated to produce 3,5-bis(trifluoromethyl)benzoic acid.

The process begins with the reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium metal in an appropriate ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide. google.comgoogle.com The formation of this adduct is typically facile and can be completed within 1-2 hours. google.com Research indicates that using less than 2.1 equivalents of magnesium turnings results in incomplete consumption of the starting bromide. google.comgoogle.com

Once the Grignard reagent is formed, it is reacted with carbon dioxide in a process known as carboxylation. This step is highly temperature-sensitive. Treating the Grignard reagent with CO₂ gas at temperatures below 0°C, and preferably below -20°C, leads to higher yields of 3,5-bis(trifluoromethyl)benzoic acid compared to processes run at higher temperatures. google.com After the carboxylation, the reaction mixture is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and yield the final benzoic acid product. google.com This benzoic acid is the direct precursor for the target benzoyl chloride.

| Parameter | Condition | Source |

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | google.com |

| Reagent | Magnesium (Mg) turnings | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Intermediate | 3,5-Bis(trifluoromethyl)phenylmagnesium bromide | google.comgoogle.com |

| Carboxylation Agent | Carbon Dioxide (CO₂) gas | google.com |

| Carboxylation Temp. | < 0°C (preferred < -20°C) | google.com |

| Acidification | Strong acid (e.g., HCl) | google.com |

| Product | 3,5-Bis(trifluoromethyl)benzoic acid | google.com |

Acylation-Based Preparations

The final step in the synthesis of this compound is an acylation-based preparation, specifically the chlorination of 3,5-bis(trifluoromethyl)benzoic acid. This conversion is a standard and efficient method for producing acyl chlorides from their corresponding carboxylic acids.

This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosgene (B1210022) derivatives. asianpubs.orggoogle.com The reaction of trifluoromethylbenzoic acid with thionyl chloride is a known method for preparing the corresponding benzoyl chloride. google.com Another effective, yet safer, alternative to highly toxic phosgene gas is triphosgene (B27547) [bis(trichloromethyl)carbonate], which can be used under mild conditions to afford excellent yields of carboxylic acid chlorides. asianpubs.org This step directly converts the carboxylic acid functional group into the more reactive acyl chloride, making it ready for subsequent reactions in fine chemical synthesis. frontiersin.org

Process Optimization and Scalability in this compound Synthesis

Optimizing the synthesis of this compound is critical for large-scale manufacturing, focusing on maximizing yield, ensuring safety, and using cost-effective reagents. google.com A key area of optimization is the Grignard carboxylation step.

Research has shown that conducting the carboxylation at -40°C significantly minimizes the formation of the proteo byproduct, 1,3-bis(trifluoromethyl)benzene, to just 5%, thereby increasing the yield of the desired 3,5-bis(trifluoromethyl)benzoic acid. google.com When the reaction is performed at higher temperatures like 0°C or -20°C, the level of this byproduct can rise to 10-11%. google.com At the optimized lower temperature, the pressure of the CO₂ gas can also be decreased, likely due to increased gas solubility. google.com

Safety is a major consideration for scalability, particularly concerning the preparation of trifluoromethyl-substituted Grignard reagents, as there have been reports of detonations. orgsyn.org These incidents may be linked to loss of solvent contact or runaway exothermic side reactions. orgsyn.org Therefore, careful control of reaction temperature and reagent addition rates is paramount for a safe and reliable process. orgsyn.org The development of processes that are amenable to scale-up ensures that this important intermediate can be produced practically and efficiently for the manufacture of therapeutic agents. google.com

Purification and Characterization of this compound

The purification and characterization of this compound and its precursors are essential to ensure high purity for its use in further chemical synthesis.

The precursor, 3,5-bis(trifluoromethyl)benzoic acid, can be purified through crystallization. google.com After synthesis, the flocculent white solid can be filtered, washed, and dried to yield the purified carboxylic acid. google.com The final product, this compound, is a colorless to light yellow liquid. Given its physical state, distillation is a suitable method for its purification, similar to the purification of other related compounds. orgsyn.org

Characterization is performed using standard analytical techniques. The purity of the final product is often determined by methods such as gas chromatography (GC). Commercial suppliers typically report purities of 97% or greater. sigmaaldrich.com Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are used to confirm the structure of the compound, as demonstrated in the analysis of similar trifluoromethyl-containing molecules. chemicalbook.com

| Property | Value | Source |

| CAS Number | 785-56-8 | oakwoodchemical.com |

| Molecular Formula | C₉H₃ClF₆O | oakwoodchemical.com |

| Molecular Weight | 276.57 g/mol | oakwoodchemical.com |

| Appearance | Colorless to light yellow liquid | |

| Purity | >97% or >98.0% | sigmaaldrich.com |

Reaction Chemistry and Mechanistic Insights of 3,5 Bis Trifluoromethyl Benzoyl Chloride

Acylation Reactions with 3,5-Bis(trifluoromethyl)benzoyl Chloride

Acylation is a fundamental transformation involving the introduction of an acyl group (R-C=O) into a molecule. As an acyl chloride, this compound is a potent acylating agent, readily reacting with various nucleophiles. The two trifluoromethyl groups strongly withdraw electron density from the benzene (B151609) ring and, by extension, from the carbonyl carbon. This inductive effect makes the carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.

This compound reacts with alcohols to form the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the ester and hydrogen chloride.

The general reaction is as follows: (CF₃)₂C₆H₃COCl + R-OH → (CF₃)₂C₆H₃COOR + HCl

Due to the high reactivity of the acyl chloride, these reactions typically proceed rapidly under mild conditions. Often, a weak, non-nucleophilic base such as pyridine (B92270) is added to the reaction mixture. The base serves to neutralize the hydrogen chloride byproduct, preventing it from protonating the alcohol nucleophile or promoting side reactions.

Table 1: Example Esterification Reaction This table is illustrative of a typical esterification process.

| Alcohol (R-OH) | Base | Solvent | Product | Typical Conditions |

|---|---|---|---|---|

| Ethanol | Pyridine | Dichloromethane (DCM) | Ethyl 3,5-bis(trifluoromethyl)benzoate | Room temperature |

| Phenol | Triethylamine (B128534) | Tetrahydrofuran (B95107) (THF) | Phenyl 3,5-bis(trifluoromethyl)benzoate | 0 °C to room temperature |

Analogous to esterification, this compound undergoes vigorous reactions with primary and secondary amines to produce N-substituted amides. The nitrogen atom of the amine is a potent nucleophile that attacks the carbonyl carbon. The reaction is generally very fast and exothermic.

In these reactions, two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the liberated hydrogen chloride, forming an ammonium (B1175870) chloride salt. hud.ac.uk Alternatively, an auxiliary non-nucleophilic base like triethylamine or pyridine can be used, allowing for the stoichiometric use of a valuable amine. hud.ac.uk

The general reaction is: (CF₃)₂C₆H₃COCl + 2 RNH₂ → (CF₃)₂C₆H₃CONHR + RNH₃⁺Cl⁻

Studies on the synthesis of amides from various acid chlorides have shown that such reactions can proceed to completion in minutes, even at room temperature. hud.ac.uk

Table 2: Example Amidation Reactions This table illustrates typical amidation reactions.

| Amine | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Excess Aniline or Triethylamine | Cyrene™ or DMF | N-phenyl-3,5-bis(trifluoromethyl)benzamide | hud.ac.uk |

| Benzylamine | Excess Benzylamine or Pyridine | Dichloromethane (DCM) | N-benzyl-3,5-bis(trifluoromethyl)benzamide | hud.ac.uk |

| Pyrrolidine | Triethylamine | Cyrene™ | (3,5-Bis(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone | hud.ac.uk |

Nucleophilic Substitution Reactions Involving the Acyl Chloride Moiety

The esterification and amidation reactions described above are specific instances of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The mechanism for these reactions is a two-step process: addition-elimination.

Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. youtube.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the most stable leaving group is expelled. In the case of acyl chlorides, the chloride ion (Cl⁻) is an excellent leaving group, which drives the reaction forward. youtube.comyoutube.com

The high reactivity of this compound in these reactions is a direct consequence of the stability of the resulting chloride anion and the enhanced electrophilicity of the carbonyl carbon.

Friedel-Crafts Acylation Reactions Utilizing this compound

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. libretexts.org In this reaction, this compound can serve as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orgyoutube.com

The reaction proceeds through the following steps:

Formation of a highly reactive acylium ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion, [(CF₃)₂C₆H₃CO]⁺.

Electrophilic Aromatic Substitution: The acylium ion acts as a potent electrophile and is attacked by an electron-rich aromatic substrate (e.g., benzene, toluene).

Deprotonation: The resulting intermediate is deprotonated, restoring aromaticity and yielding an aryl ketone. youtube.com

Due to the strong deactivating effect of the two -CF₃ groups, the acylium ion generated from this compound is highly electrophilic. This makes it an effective reagent for acylating a range of aromatic compounds, particularly those with electron-donating substituents that activate the ring towards electrophilic attack. nih.gov

Transition Metal-Catalyzed Coupling Reactions of this compound

While aryl halides are the most common substrates, acyl chlorides can also participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

For instance, in a Suzuki-Miyaura type coupling, a palladium catalyst could facilitate the reaction between this compound and an organoboron compound (e.g., a boronic acid). The catalytic cycle would typically involve the oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield a ketone product. The introduction of electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl moiety, has been noted to increase the reactivity of substrates in some cross-coupling reactions. researchgate.net While the use of this compound itself is not extensively documented in this specific context, related fluorinated substrates have been successfully employed in palladium-catalyzed cross-couplings to synthesize trifluoromethyl ketones. researchgate.net

Mechanistic Investigations of this compound Reactivity

The distinct reactivity of this compound is rooted in the powerful electronic effects exerted by the two trifluoromethyl groups. These groups are among the strongest electron-withdrawing groups used in organic chemistry. Their influence is primarily through the inductive effect (-I effect), where the high electronegativity of the fluorine atoms pulls electron density away from the benzene ring and the attached benzoyl group.

This substantial electron withdrawal has several key consequences:

Enhanced Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient (more positive charge) compared to benzoyl chloride itself, making it a much "harder" and more reactive electrophile. This accelerates the rate of nucleophilic attack, which is the rate-determining step in many nucleophilic acyl substitution reactions.

Stabilization of Intermediates: In the tetrahedral intermediate formed during nucleophilic addition, the electron-withdrawing groups help to stabilize the buildup of negative charge on the oxygen atom.

Lewis Acidity: Computational and electrochemical studies on related compounds, like tris{3,5-bis(trifluoromethyl)phenyl}borane, highlight the profound impact of the 3,5-bis(trifluoromethyl)phenyl moiety on the electronic properties and Lewis acidity of a reactive center. rsc.org This provides a strong analogy for understanding the heightened reactivity of the acyl chloride.

These electronic effects make this compound a highly efficient and often aggressive reagent for acylation and other related transformations.

Influence of Trifluoromethyl Groups on Reaction Pathways and Selectivity

The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring of this compound profoundly influences its reactivity and the selectivity of its chemical transformations. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect significantly reduces the electron density of the benzoyl moiety, which in turn impacts reaction rates, pathways, and stereochemical outcomes.

A notable illustration of this influence is observed in the field of carbohydrate chemistry, specifically in O-glycosylation reactions. In these reactions, substituted benzyl (B1604629) groups are often used as protecting groups for hydroxyl functions on sugar molecules. Studies have systematically compared the effect of unsubstituted benzyl (Bn), 4-(trifluoromethyl)benzyl (CF₃Bn), and 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) protecting groups on the stereoselectivity of glycosylation. The 3,5-bis(trifluoromethyl)benzoyl group, when part of the protecting group structure, imparts unique electronic properties that alter the course of the reaction.

The table below summarizes the findings from a study on glycosylation reactions, showing how the stereoselectivity (α/β ratio) improves with the introduction of trifluoromethyl groups on the benzyl protecting groups of a glucosyl imidate donor.

| Protecting Group on Donor | Acceptor Alcohol | Product | Yield (%) | Stereoselectivity (α/β ratio) |

|---|---|---|---|---|

| Benzyl (Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 16a | 91 | 13:1 |

| 4-(Trifluoromethyl)benzyl (CF₃Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 16b | 85 | 23:1 |

| 3,5-Bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 16c | 78 | >30:1 |

This data clearly shows a direct correlation between the number of electron-withdrawing -CF₃ groups and the enhancement of 1,2-cis selectivity.

Studies of Reaction Intermediates

The reaction chemistry of acyl chlorides like this compound is dominated by nucleophilic acyl substitution. In many of these transformations, particularly in electrophilic aromatic substitution reactions such as the Friedel-Crafts acylation, the key reactive species is a resonance-stabilized acylium ion. youtube.com This intermediate is formed when the acyl chloride interacts with a Lewis acid catalyst (e.g., AlCl₃), leading to the cleavage of the carbon-chlorine bond. youtube.com

For this compound, the corresponding intermediate is the 3,5-bis(trifluoromethyl)benzoyl acylium ion. The stability and reactivity of this acylium ion are profoundly affected by the two trifluoromethyl groups on the aromatic ring. The -CF₃ group is one of the most powerfully electron-withdrawing substituents used in organic chemistry. Consequently, the presence of two such groups greatly destabilizes the adjacent carbocationic center of the acylium ion.

This significant destabilization has several mechanistic implications:

High Reactivity: The 3,5-bis(trifluoromethyl)benzoyl acylium ion is an extremely potent electrophile. Its heightened reactivity is a direct consequence of its electronic instability.

Transient Nature: Due to its high energy state, this intermediate is expected to be very short-lived. Its transient nature makes it exceedingly difficult to observe directly or isolate using standard spectroscopic techniques.

While direct trapping or spectroscopic studies specifically targeting the 3,5-bis(trifluoromethyl)benzoyl acylium ion are not extensively documented in the literature, its existence is inferred from the products of reactions and the well-established mechanism of Friedel-Crafts acylation. youtube.com Studies on other trifluoromethyl-substituted carbocations have confirmed the extreme deactivating power of the -CF₃ group, which provides a strong theoretical basis for the properties of this acylium ion intermediate. The powerful electron-withdrawing effect of the CF₃ group has been exploited in mechanistic studies of other reactions to probe the formation and nature of carbocationic intermediates.

The table below provides a conceptual comparison of the relative stability of different substituted benzoyl acylium ions based on the electronic properties of their substituents.

| Acylium Ion | Substituent(s) | Electronic Effect of Substituent(s) | Predicted Relative Stability | Predicted Relative Reactivity |

|---|---|---|---|---|

| 4-Methoxybenzoyl acylium ion | 4-OCH₃ | Strongly Electron-Donating | Highest | Lowest |

| Benzoyl acylium ion | None | Neutral (Reference) | Moderate | Moderate |

| 4-Nitrobenzoyl acylium ion | 4-NO₂ | Strongly Electron-Withdrawing | Low | High |

| 3,5-Bis(trifluoromethyl)benzoyl acylium ion | 3,5-(CF₃)₂ | Very Strongly Electron-Withdrawing | Lowest | Highest |

This comparison highlights the exceptional degree of electronic destabilization and corresponding high reactivity expected for the 3,5-bis(trifluoromethyl)benzoyl acylium ion intermediate.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

3,5-Bis(trifluoromethyl)benzoyl Chloride as a Versatile Building Block in Complex Molecular Architectures

This compound serves as a fundamental building block for creating intricate molecular structures. chemimpex.com The presence of the acyl chloride functional group allows for straightforward reactions, such as acylation of amines and alcohols, to form stable amide and ester linkages. This reactivity is a cornerstone of its utility, enabling chemists to readily incorporate the 3,5-bis(trifluoromethyl)phenyl moiety into larger, more complex molecular frameworks. bloomtechz.com

The trifluoromethyl groups are not merely passive substituents; they significantly influence the chemical and physical properties of the molecules in which they are incorporated. chemimpex.com These groups enhance the stability and reactivity of the compound, making it an essential tool for researchers. chemimpex.combloomtechz.com For instance, its derivatives are key intermediates in the synthesis of various organic compounds, including pharmaceuticals and advanced materials. bloomtechz.comnbinno.com A notable example is its use in the preparation of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a crucial starting material for investigational drug candidates. acs.orgresearchgate.net This transformation highlights how the benzoyl chloride can be modified to introduce other functional groups necessary for building complex architectures. Furthermore, it is used to synthesize specialized molecules like N-(3,5-bis(trifluoromethyl)benzyl)stearamide, demonstrating its role in creating novel bioactive amides. mdpi.com

Role in Pharmaceutical Intermediate and Active Pharmaceutical Ingredient (API) Synthesis

The compound is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, including both final Active Pharmaceutical Ingredients (APIs) and the precursors required to build them. chemimpex.comgoogle.com Its utility stems from the unique properties conferred by the trifluoromethyl groups, which can significantly influence the biological activity of a drug molecule. chemimpex.combloomtechz.com

As an important organic synthesis intermediate, it has wide applications in medicine. echemi.com A prime example of its direct application is in the multi-step synthesis of Aprepitant, a commercially available drug. google.com In one of the key steps, this compound is reacted with an advanced morpholine (B109124) intermediate to form a benzoate (B1203000) ester, which is a precursor to the final API. google.com This demonstrates its direct role in constructing the core of a complex pharmaceutical agent.

Table 1: Selected Pharmaceutical Intermediates Synthesized Using this compound or its Core Structure

| Intermediate/Product | Application/Significance | Reference(s) |

|---|---|---|

| (2R,3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-yl-3,5-bis(trifluoromethyl)benzoate | Key precursor in the synthesis of Aprepitant | google.com |

| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | Starting material for a Phase 2 investigational drug candidate | acs.org |

| N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles | Class of compounds evaluated for potent NK1 receptor antagonistic activity | nih.gov |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Novel bioactive fatty acid amide | mdpi.com |

One of the most significant applications of this compound is in the synthesis of neurokinin (NK) receptor antagonists, particularly antagonists of the substance P neurokinin-1 (NK1) receptor. google.comechemi.com These drugs are used to treat chemotherapy-induced nausea and vomiting. google.com

The 3,5-bis(trifluoromethyl)phenyl group is a critical pharmacophore for high-affinity binding to the NK1 receptor. mdpi.com In the structure of the potent NK1 receptor antagonist Aprepitant, this moiety is crucial for its biological activity. google.comacs.org Extensive structure-activity relationship (SAR) studies have confirmed that the positioning of the two aromatic rings, one of which is the 3,5-bis(trifluoromethyl)phenyl group, is critical for high-affinity receptor binding and antagonism. mdpi.com The synthesis of Aprepitant and related compounds often involves the use of this compound or its derivatives to introduce this essential structural feature. google.comacs.org Research has also focused on preparing various heterocyclic compounds bearing an N-[3,5-bis(trifluoromethyl)benzyl] substituent to explore and optimize NK1 receptor antagonistic activity. nih.gov

Beyond established drugs like Aprepitant, the this compound scaffold is employed in the discovery of new drug candidates and bioactive molecules. bloomtechz.com Researchers introduce this moiety into various molecular backbones to explore novel pharmacological activities. nih.gov

For example, the derivatization of conformationally constrained amino acids with the 3',5'-bistrifluoromethyl benzyl (B1604629) group has led to the development of new potent NK1R antagonists. nih.gov In a particularly innovative approach, this strategy was used to create a chimeric molecule that combines both opioid agonist and neurokinin 1 receptor antagonist properties in a single compound. nih.gov This demonstrates the power of using this building block to design multifunctional drug candidates. The synthesis of novel fatty acid amides, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, further illustrates its application in creating new classes of bioactive molecules for investigation. mdpi.com

The incorporation of trifluoromethyl (CF₃) groups is a widely used strategy in medicinal chemistry to enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates. mdpi.com The two CF₃ groups on the this compound molecule provide a direct way to leverage these benefits.

Fluorine and fluoroalkyl groups can improve critical drug-like properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.net The strong electron-withdrawing nature of the CF₃ groups can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to stronger and more selective binding. bloomtechz.com This enhancement of biological activity is a key reason for the prevalence of the 3,5-bis(trifluoromethyl)phenyl motif in drug discovery programs. chemimpex.com The introduction of C-CF₃ bonds into bioactive molecules is a synthetic tool of significant interest to the pharmaceutical industry for these reasons. mdpi.com

Table 2: Impact of Trifluoromethyl Groups on Molecular Properties in Drug Design

| Property | Effect of Trifluoromethylation | Reference(s) |

|---|---|---|

| Lipophilicity | Generally increases, which can improve membrane permeability. | researchgate.net |

| Metabolic Stability | C-F bonds are strong, making CF₃ groups resistant to metabolic degradation (e.g., by cytochrome P450 enzymes). | bloomtechz.com |

| Binding Affinity | Can enhance binding to target proteins through unique electrostatic and hydrophobic interactions. | bloomtechz.com |

| Bioavailability | Improved metabolic stability and lipophilicity can lead to higher bioavailability. | bloomtechz.com |

| Acidity/Basicity | The strong electron-withdrawing effect can alter the pKa of nearby functional groups, affecting ionization state and solubility. | researchgate.net |

Derivatization is the process of chemically modifying a molecule to produce new compounds with different properties. This compound is an excellent starting point for derivatization aimed at discovering or enhancing pharmacological activity. google.com

By reacting it with various nucleophiles (e.g., amines, alcohols), a library of derivative compounds can be synthesized and screened for biological effects. A clear example is the synthesis of different N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl heterocycles to systematically study how changes in the heterocyclic portion of the molecule affect NK1 receptor antagonism. nih.gov Similarly, attaching the 3',5'-bistrifluoromethyl benzyl group to different amino acid scaffolds has been shown to produce compounds with distinct activities, including NK1 antagonism and opioid agonism. nih.gov This highlights how the core structure derived from this compound can be used as a platform to build and test new pharmacologically active agents. google.comnih.gov

Applications in Agrochemical Development

The utility of this compound and its derivatives extends into the field of agrochemical development. chemimpex.com The same properties that make the trifluoromethyl group advantageous in pharmaceuticals are also beneficial for crop protection agents like pesticides and herbicides. chemimpex.combloomtechz.com

The incorporation of fluorine-containing groups is a common strategy in the design of modern agrochemicals to enhance their efficacy and stability. chemimpex.comresearchgate.net this compound is specifically used as an intermediate in the synthesis of certain agrochemicals, including a class of chlorine-containing herbicides. chemimpex.comechemi.com The presence of CF₃ groups can increase the biological potency of these agents and improve their stability in environmental conditions, which is crucial for agricultural applications. chemimpex.comresearchgate.net The formation of C-CF₃ bonds is therefore of great interest in the agrochemical industry for developing more effective and resilient products. mdpi.com

Synthesis of Herbicides

This compound is utilized as an intermediate in the synthesis of certain classes of chlorine-containing herbicides. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into a molecule can significantly influence its physicochemical properties and biological activity. The strong electron-withdrawing nature and high lipophilicity of the two trifluoromethyl groups can enhance the efficacy, metabolic stability, and transport of the final active ingredient within the target plant species.

While specific commercial herbicides derived directly from this compound are not extensively detailed in publicly available literature, its role as a synthon is recognized. The general synthetic strategy involves reacting the acyl chloride with various nucleophiles (such as amines, alcohols, or other intermediates) to introduce the 3,5-bis(trifluoromethyl)benzoyl group into a larger, more complex molecular scaffold designed to exhibit herbicidal properties. The resulting compounds are then screened for their ability to disrupt essential biological processes in weeds.

Development of Insecticides and Chitin (B13524) Biosynthesis Inhibitors

A significant application of this compound is in the research and development of advanced insecticides, specifically those belonging to the benzoylphenylurea (B10832687) (BPU) class. BPUs are renowned as potent insect growth regulators (IGRs) that function by inhibiting chitin biosynthesis. Chitin is a crucial polymer that provides structural integrity to the insect exoskeleton, and its disruption during the molting process is lethal to insect larvae.

The general chemical structure of BPU insecticides consists of a substituted benzoyl group linked to a substituted phenyl group via a urea (B33335) bridge. The synthesis typically involves the reaction of a substituted benzoyl isocyanate with a substituted aniline (B41778). This compound is the direct precursor for the corresponding 3,5-Bis(trifluoromethyl)benzoyl isocyanate , making it a key starting material in the design of novel BPUs.

The introduction of the 3,5-bis(trifluoromethyl)benzoyl moiety is a strategic approach in medicinal chemistry to enhance the potency of insecticidal compounds. Research into the structure-activity relationships (SAR) of BPUs has shown that substitutions on both the benzoyl and aniline rings significantly affect insecticidal efficacy. nih.govjst.go.jpnih.gov The two trifluoromethyl groups on the benzoyl ring can increase the lipophilicity of the molecule, which may improve its penetration through the waxy insect cuticle. Furthermore, these strongly electron-withdrawing groups can influence the electronic properties of the urea linkage, potentially enhancing the binding affinity of the insecticide to its target protein within the insect.

While many commercial BPUs feature halogen substitutions, ongoing research explores a variety of functional groups to create next-generation insecticides with improved performance and selectivity. acs.org The use of this compound allows for the synthesis of novel BPU candidates for screening against various insect pests.

Table 1: Representative Structures of Novel Benzoylphenylurea (BPU) Insecticides This interactive table showcases examples of BPU structures synthesized for research purposes to evaluate their insecticidal activity. The synthesis of such compounds can utilize this compound as a key precursor.

| Compound | Benzoyl Moiety | Aniline Moiety | Target Pests | Reference |

| Novel BPU 1 | 2,6-Difluorobenzoyl | 2-Chloro-3,5-bis(trifluoromethyl)aniline | Diamondback moth, Armyworm | google.com |

| Novel BPU 2 | 2-Chlorobenzoyl | 2-Chloro-3,5-bis(trifluoromethyl)aniline | Diamondback moth, Armyworm | google.com |

| Novel BPU 3 | 2-Fluorobenzoyl | 2-Chloro-3,5-bis(trifluoromethyl)aniline | Diamondback moth, Armyworm | google.com |

| Illustrative BPU 4 | 3,5-Bis(trifluoromethyl)benzoyl | 4-Chloroaniline | Hypothetical for SAR studies | nih.govjst.go.jp |

Applications in Materials Science and Polymer Chemistry

Utilization in the Development of Specialty Polymers

The unique structure of 3,5-bis(trifluoromethyl)benzoyl chloride, featuring a reactive benzoyl chloride group flanked by two strongly electron-withdrawing trifluoromethyl substituents, makes it an ideal monomer for creating specialty polymers. These polymers are designed for advanced applications where standard materials are inadequate. The incorporation of the 3,5-bis(trifluoromethyl)benzoyl moiety into a polymer backbone can significantly alter the final properties of the material.

One notable application is in the synthesis of modified covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and their properties can be tuned through the functionalization of their building blocks. For instance, a triazine-based COF (TzDa) has been modified using this compound to create a new material, BTFMB-TzDa. This modification is achieved by reacting the benzoyl chloride with the amine groups present in the parent COF. The resulting specialty polymer exhibited properties tailored for specific applications, such as functional separators in advanced battery systems like lithium-sulfur batteries.

The synthesis involves a reaction where the highly reactive acyl chloride group of this compound forms stable amide bonds with the COF's framework. This process demonstrates its utility in creating polymers with precisely engineered functionalities.

Table 1: Synthesis of a Specialty Polymer using this compound

| Reactant 1 | Reactant 2 | Resulting Polymer | Polymer Type | Application |

|---|---|---|---|---|

| Triazine-based Covalent Organic Framework (TzDa) | This compound | BTFMB-TzDa | Modified Covalent Organic Framework | Functional separator for lithium-sulfur batteries |

Modification of Polymer Backbones for Enhanced Material Properties

The introduction of the 3,5-bis(trifluoromethyl)benzoyl group into existing polymer chains is a key strategy for enhancing material properties. The bulky and highly fluorinated nature of the trifluoromethyl groups disrupts chain packing, which can improve solubility, while also providing significant steric hindrance and low surface energy, contributing to thermal and chemical stability.

The incorporation of trifluoromethyl groups is a well-established method for increasing the thermal stability of polymers. The high bond energy of the C-F bond makes the -CF₃ group exceptionally stable at elevated temperatures. When this compound is used to modify a polymer, it introduces these robust groups into the backbone.

This enhancement is attributed to several factors:

Increased Bond Strength: The C-F bonds are stronger than C-H bonds, requiring more energy to break.

Steric Hindrance: The bulky -CF₃ groups can protect the polymer backbone from thermal degradation by restricting bond rotation and molecular motion at high temperatures.

Reduced Oxidative Sites: The replacement of hydrogen atoms with fluorine atoms reduces the susceptibility of the polymer to oxidative degradation.

For example, studies on other fluorinated polymers, such as poly(amide-imide)s derived from trifluoromethylated monomers, have shown that the presence of -CF₃ groups effectively enhances thermodimensional stability. mdpi.com Similarly, the treatment of natural fibers with benzoyl chloride has been shown to improve the thermal stability of polymer composites by increasing the maximum degradation temperature. nih.gov The presence of two -CF₃ groups in this compound is expected to provide an even more pronounced stabilizing effect when used in similar modification strategies.

Table 2: Effect of Benzoyl Chloride Treatment on Polymer Composite Thermal Properties

| Fiber Treatment | Decomposition Temperature of Alpha-Cellulose (°C) | Maximum Degradation Temperature (°C) |

|---|---|---|

| Untreated Fibers | 320–430 | 349.71 |

| Benzoyl Chloride Treated Fibers | 280–444 | 390.72 |

This data is for general benzoyl chloride treatment and illustrates the principle of thermal stability enhancement. The enhancement is expected to be significant with the bis(trifluoromethyl) derivative. nih.gov

The chemical inertness of fluorine atoms provides polymers with excellent resistance to chemical attack. By modifying polymer backbones with this compound, the resulting material gains a fluorinated surface character. This modification leads to low surface energy, which imparts hydrophobic and oleophobic properties, making the polymer resistant to a wide range of solvents, acids, and bases.

The strategies for enhancing chemical resistance include:

Creating a Low-Energy Surface: The -CF₃ groups create a shield around the polymer backbone, preventing chemical agents from reaching and reacting with more susceptible bonds.

Reducing Polymer Swelling: By repelling solvents, the fluorinated groups reduce the degree of swelling, which is often a precursor to chemical degradation.

Functionalization Strategies for Novel Material Design

This compound is a versatile agent for the surface functionalization and design of novel materials. Its reactivity allows it to be grafted onto surfaces containing hydroxyl or amine groups, fundamentally altering the surface properties of the material.

A prime example is the previously mentioned modification of a triazine-based covalent organic framework (TzDa) to create BTFMB-TzDa. rsc.org In this strategy, the COF, which possesses inherent porosity and a high surface area, is functionalized with the 3,5-bis(trifluoromethyl)benzoyl group. This functionalization is not merely a surface coating but an integral modification of the material's chemical structure. The introduction of the trifluoromethyl groups can be used to control the material's interaction with its environment, for instance, by modulating its affinity for certain ions or molecules, which is a critical aspect in designing materials for applications like chemical separations, catalysis, or energy storage. rsc.org

This approach highlights a key strategy in modern material design: using highly functional molecules like this compound to impart specific, advanced properties to pre-synthesized structures, thereby creating novel materials with tailored performance characteristics.

Analytical Chemistry and Environmental Research Applications of 3,5 Bis Trifluoromethyl Benzoyl Chloride

3,5-Bis(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that has carved out a significant niche in the field of analytical chemistry. Its utility stems primarily from its function as a derivatizing agent, where it reacts with specific functional groups on target analytes to alter their chemical and physical properties. The incorporation of two trifluoromethyl (-CF3) groups into the benzoyl chloride structure imparts unique characteristics that are highly advantageous for modern analytical techniques, particularly chromatography and mass spectrometry. These fluorine atoms enhance electrophilicity, improve chromatographic separation, and provide a distinct signal for sensitive detection.

Derivatization Chemistry and Structure Activity Relationship Sar Studies

Synthesis of Amine Derivatives from 3,5-Bis(trifluoromethyl)benzoyl Chloride

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its derivatization chemistry, leading to the formation of various amides and the precursor for benzylamines.

3,5-Bis(trifluoromethyl)benzylamine (B151408) is a critical building block for more complex molecules. Its synthesis from this compound is a multi-step process that begins with the reduction of the acyl chloride to the corresponding alcohol.

The initial step involves the reduction of this compound to 3,5-bis(trifluoromethyl)benzyl alcohol. This transformation can be effectively carried out using powerful hydride-reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in an appropriate anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.comchemistrysteps.com These reagents donate a hydride ion to the carbonyl carbon, which, after an aqueous workup, yields the primary alcohol.

The subsequent conversion of 3,5-bis(trifluoromethyl)benzyl alcohol to 3,5-bis(trifluoromethyl)benzyl chloride is typically achieved by reaction with a chlorinating agent like thionyl chloride (SOCl₂). This reaction provides the benzyl (B1604629) chloride intermediate, which is then subjected to amination to furnish the final product. For instance, reacting 3,5-bis(trifluoromethyl)benzyl chloride with aqueous methylamine (B109427) can produce 3,5-bis(trifluoromethyl)-N-methylbenzylamine. A similar pathway using ammonia (B1221849) would yield the primary amine, 3,5-bis(trifluoromethyl)benzylamine.

The direct reaction of this compound with primary or secondary amines is a facile and common method for synthesizing N-substituted 3,5-bis(trifluoromethyl)benzamides. libretexts.org This acylation reaction typically proceeds readily at room temperature, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid byproduct. hud.ac.uk

This methodology allows for the synthesis of a wide array of amides. For example, the simplest derivative, 3,5-bis(trifluoromethyl)benzamide, is formed through the reaction with ammonia. ontosight.ai While direct amidation with fatty amines is feasible, derivatives such as fatty acid amides are also of significant interest due to their diverse physiological activities. mdpi.com An example is N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a complex fatty acid amide. Although it has been synthesized through the direct thermal condensation of 3,5-bis(trifluoromethyl)benzylamine with stearic acid, its synthesis could also be envisioned via the reaction of this compound with stearylamine. mdpi.comresearchgate.net

Table 1: Examples of Amidation Reactions

| Amine Reactant | Product |

| Ammonia | 3,5-Bis(trifluoromethyl)benzamide |

| Methylamine | N-Methyl-3,5-bis(trifluoromethyl)benzamide |

| Aniline (B41778) | N-Phenyl-3,5-bis(trifluoromethyl)benzamide |

| Pyrrolidine | (3,5-Bis(trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone |

Formation of Substituted Acetophenone (B1666503) and Benzophenone (B1666685) Analogues

The carbon-carbon bond-forming capability of this compound is best exemplified by the Friedel-Crafts acylation reaction, which is a powerful tool for the synthesis of aryl ketones, particularly substituted benzophenone analogues. sigmaaldrich.com

In a typical Friedel-Crafts acylation, this compound acts as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). sigmaaldrich.combeilstein-journals.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by an electron-rich aromatic ring (arene), and following the loss of a proton, the aromatic ketone is formed. sigmaaldrich.com

This reaction can be used to synthesize a variety of 3,5-bis(trifluoromethyl)benzophenone (B1329599) derivatives by varying the arene substrate. The reaction works well with activated aromatic compounds like toluene, anisole, and phenols. nih.gov

It is important to note that the direct synthesis of acetophenone analogues (Ar-CO-CH₃) from this compound is not chemically feasible, as it would require the addition of a methyl group to the carbonyl carbon while displacing the phenyl group, a transformation not achieved via standard derivatization pathways. The synthesis of compounds like 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one proceeds through different synthetic routes. google.com

Table 2: Examples of Friedel-Crafts Acylation Reactions

| Arene Substrate | Lewis Acid Catalyst | Product |

| Benzene (B151609) | AlCl₃ | 3,5-Bis(trifluoromethyl)benzophenone |

| Toluene | AlCl₃ | (4-Methylphenyl)(3,5-bis(trifluoromethyl)phenyl)methanone |

| Anisole | AlCl₃ | (4-Methoxyphenyl)(3,5-bis(trifluoromethyl)phenyl)methanone |

| Phenol | AlCl₃ | (4-Hydroxyphenyl)(3,5-bis(trifluoromethyl)phenyl)methanone |

Exploration of Other Functional Group Transformations

Beyond amide and ketone formation, the benzoyl chloride functionality can be transformed into other important chemical groups, such as esters and aldehydes.

Esterification: this compound reacts readily with alcohols and phenols to form the corresponding benzoate (B1203000) esters. This reaction, often carried out in the presence of a base like pyridine, is a high-yield method for introducing the 3,5-bis(trifluoromethyl)benzoyl moiety. These fluorinated benzoate esters are not only stable compounds but can also serve as precursors for generating fluorinated radicals under photocatalytic conditions. acs.org A related transformation is the formation of thioesters, such as 3,5-bis(trifluoromethyl)thiobenzoic acid S-methyl ester, through the reaction with thiols. jst.go.jp

Reduction to Aldehyde: While strong reducing agents like LiAlH₄ convert the acyl chloride directly to the benzyl alcohol, the use of a milder, sterically hindered reducing agent allows the reaction to be stopped at the aldehyde stage. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a reagent of choice for this selective transformation, converting this compound into 3,5-bis(trifluoromethyl)benzaldehyde. chemistrysteps.com

Structure-Activity Relationship (SAR) Investigations of Derived Compounds

Derivatives of this compound have been extensively investigated for their biological activities, with the 3,5-bis(trifluoromethyl)phenyl group often serving as a key pharmacophore. The high lipophilicity and metabolic stability conferred by the two CF₃ groups are critical for molecular recognition and pharmacokinetic properties.

Benzamide (B126) Derivatives: SAR studies on benzamide derivatives have revealed potent biological activities. For instance, a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The study found that N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was the most potent dual inhibitor in the series. The 3,5-bis(trifluoromethyl)phenyl moiety was crucial for activity, and modifications to other parts of the molecule allowed for the modulation of potency and selectivity against AChE or BuChE. nih.gov In another study, 3,5-bis(trifluoromethyl)benzylamino benzamides were identified as promising lead compounds for inhibiting the Cholesteryl Ester Transfer Protein (CETP), which is a target for treating hyperlipidemia. researchgate.net

Benzophenone Derivatives: The benzophenone scaffold is present in many biologically active molecules. nih.gov Derivatives containing this structure are known to exhibit a range of effects, including photoprotective, antioxidant, and antitumor activities. scielo.br The incorporation of the 3,5-bis(trifluoromethyl)phenyl group into a benzophenone structure can enhance these properties by increasing lipophilicity and influencing binding interactions with biological targets.

Table 3: Summary of Structure-Activity Relationship Findings

| Derivative Class | Target/Activity | Key SAR Findings | Reference |

| N-Phenyl-hydroxybenzamides | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) Inhibition | The 3,5-bis(trifluoromethyl)phenyl group is essential for activity. Isomeric position of other substituents modulates potency and selectivity. | nih.gov |

| Benzylamino Benzamides | Cholesteryl Ester Transfer Protein (CETP) Inhibition | The 3,5-bis(trifluoromethyl)benzylamino moiety serves as a promising scaffold for developing potent CETP inhibitors. | researchgate.net |

| Bis-Benzamides | Androgen Receptor Interaction Inhibition | A terminal nitro group was found to be essential, while the 3,5-bis(trifluoromethyl)phenyl group contributes to the overall binding affinity. | mdpi.com |

| Fatty Acid Amides | General Physiological Activities | The 3,5-bis(trifluoromethyl)phenyl moiety provides a lipophilic site for potential interactions with biological membranes or receptors. | mdpi.com |

Computational and Theoretical Studies of 3,5 Bis Trifluoromethyl Benzoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Investigations

DFT has been a pivotal method for investigating the structural and electronic properties of derivatives of 3,5-bis(trifluoromethyl)benzoyl chloride. A notable example is the comprehensive study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, a derivative synthesized from 3,5-bis(trifluoromethyl)benzylamine (B151408). mdpi.com In this research, geometry optimization and property calculations were performed using Becke's three-parameter hybrid functional (B3LYP) combined with the 6–311+G(d,p) basis set in the gas phase. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis revealed an electron-rich region (negative potential) concentrated around the carbonyl oxygen atom. mdpi.com Conversely, an electron-deficient region (positive potential) was identified around the amide nitrogen. mdpi.com This distribution is consistent with the expected resonance in amide functional groups. mdpi.com The map also indicated lipophilic regions around the 3,5-bis(trifluoromethyl)phenyl group and the long aliphatic stearamide chain, suggesting potential sites for non-polar interactions. mdpi.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular reactivity. mdpi.com

In the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located over the amide nitrogen, while the LUMO was primarily distributed over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com The calculated HOMO-LUMO energy gap was 5.54 eV, indicating high stability. mdpi.com From the energies of these orbitals, various quantum chemical descriptors were calculated, providing further insights into the molecule's reactivity. mdpi.com

| Quantum Descriptor | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.61 |

| LUMO Energy | ELUMO | -2.07 |

| Energy Gap | ΔE | 5.54 |

| Ionization Potential | IP | 7.61 |

| Electron Affinity | EA | 2.07 |

| Electronegativity | χ | 4.84 |

| Chemical Potential | μ | -4.84 |

| Hardness | η | 2.77 |

| Electrophilicity Index | ω | 4.22 |

DFT calculations are also employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to confirm molecular structures. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, vibrational frequencies were computed using the B3LYP/6–311+G(d,p) method. mdpi.com The calculated frequencies showed good agreement with the experimental Fourier-transform infrared (FT-IR) spectrum, validating the computational model. mdpi.com Key vibrational modes were assigned, including the characteristic stretching vibrations of the N–H and C=O bonds of the amide group, as well as the C–F stretching vibrations of the trifluoromethyl groups. mdpi.com

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| N–H stretch | 3290.54 | 3642.71 |

| C=O stretch | 1647.48 | 1739.37 |

| C–N–H in-plane deformation | 1557.52 | 1536.04 |

| C–N stretch | 1285.09 | 1280.41 |

| C–F asymmetric stretch | 1174.98 | 1169.85 |

| C–F symmetric stretch | 1115.40 | 1123.66 |

Molecular Modeling and Simulation in Compound Design

The 3,5-bis(trifluoromethyl)phenyl motif, readily introduced using this compound, is a valuable pharmacophore in drug design. Molecular modeling and simulation play a key role in designing and evaluating new therapeutic agents incorporating this group.

For instance, a series of novel 3,5-bis(trifluoromethyl)benzylamino benzamides were designed, synthesized, and evaluated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for treating hyperlipidemia. researchgate.net Molecular docking studies were conducted to predict the binding modes of these compounds within the CETP active site (PDB: 4EWS). The results indicated high docking scores, suggesting strong binding affinity. Pharmacophore mapping further confirmed that the designed molecules fit the essential features required for CETP inhibition. researchgate.net These computational predictions were validated by in vitro testing, where the compounds exhibited significant CETP inhibitory activity, with some analogues showing IC50 values in the sub-micromolar range. researchgate.net

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies can elucidate the mechanisms of chemical reactions. This compound, as a typical acyl chloride, is expected to react via a nucleophilic acyl substitution mechanism. guidechem.com This pathway generally involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and forming the final product. The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the chlorine atom and the 3,5-bis(trifluoromethyl)phenyl group, which increases the electrophilicity of the carbonyl carbon.

Furthermore, the mechanism of amidation reactions involving derivatives has been considered. The synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide was achieved through a solventless direct thermal condensation of stearic acid and 3,5-bis(trifluoromethyl)benzylamine. mdpi.com This reaction proceeds by the nucleophilic attack of the amine on the carboxylic acid's carbonyl carbon. The reaction is thought to be limited by the potential formation of an ammonium (B1175870) carboxylate salt due to the acidity of the stearic acid and the basicity of the amine, which can inhibit thermal condensation. mdpi.com

常见问题

Basic Research Questions

Q. What are the critical safety considerations for handling 3,5-bis(trifluoromethyl)benzoyl chloride in laboratory settings?

- Methodological Answer : Due to its corrosive nature (H314: Causes severe skin burns; H335: May cause respiratory irritation), researchers must use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation to minimize inhalation risks. Storage requires airtight containers in cool, dry conditions away from moisture and heat sources . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste.

Q. How is this compound typically synthesized, and what reaction conditions are optimal?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with phosgene or oxalyl chloride. Reaction conditions involve anhydrous dichloromethane or THF as solvents, with catalytic Lewis acids (e.g., AlCl₃) at 0–5°C to control exothermicity. Post-reaction purification via fractional distillation (boiling point: 194.3±40.0 °C at 760 mmHg) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ confirm the acyl chloride and trifluoromethyl groups .

- ¹⁹F NMR : Two distinct trifluoromethyl signals near δ -63 ppm (meta positions) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 276.563 (C₉H₃ClF₆O⁺) with fragment ions at m/z 241 (loss of Cl) and 193 (loss of COCl) .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : It serves as a key intermediate for introducing trifluoromethyl groups into pharmaceuticals and agrochemicals. For example, it acylates amines to form amides in peptide-mimetic drug candidates. Its electron-withdrawing trifluoromethyl groups enhance metabolic stability in target molecules .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during acylation reactions?

- Methodological Answer : By controlling stoichiometry (1.1–1.2 equivalents of acyl chloride to amine) and using slow addition techniques to mitigate exothermic side reactions. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics; anhydrous conditions and molecular sieves prevent hydrolysis. Monitoring via TLC (hexane:EtOAc, 4:1) or in situ IR ensures reaction completion .

Q. How should researchers resolve contradictions in reported spectral data (e.g., boiling point variability)?

- Methodological Answer : Discrepancies in boiling points (e.g., 194.3±40.0 °C vs. literature values) often arise from impurities or measurement conditions. Validate purity via GC-MS or HPLC (C18 column, acetonitrile/water gradient). Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) and replicate experiments under controlled conditions.

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups activate the carbonyl carbon, enhancing electrophilicity. Kinetic studies (e.g., using Hammett plots) reveal a σ⁺ correlation, indicating a transition state with partial positive charge development. Solvent polarity (e.g., dichloromethane) stabilizes the intermediate, accelerating amine acylation .

Q. How does moisture impact its stability, and what protocols ensure long-term storage?

- Methodological Answer : Hydrolysis to 3,5-bis(trifluoromethyl)benzoic acid occurs rapidly in humid environments. Stability tests under controlled humidity (e.g., 40% RH) show <5% degradation over 30 days when stored in sealed containers with desiccants (e.g., silica gel). Periodic FT-IR analysis (loss of C=O stretch at 1770 cm⁻¹) monitors degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。